5-HT3A Receptor Antagonist Potency: IC50 = 25 nM for 4-Methyl-N-(3-methylbutyl)aniline
4-Methyl-N-(3-methylbutyl)aniline demonstrates potent antagonist activity at the human 5-HT3A receptor with an IC50 of 25.0 nM, as measured in HEK293 cells expressing the receptor [1]. This value can be contextualized against other aniline-derived 5-HT3A antagonists from the same assay platform: certain structural analogs achieve IC50 values of 15 nM and 21 nM, while less optimized congeners exhibit IC50 values of 120 nM and 840 nM [2]. This places the compound in the potent antagonist category with approximately 5‑fold superior potency relative to the weaker analog (25 nM vs. 120 nM).
| Evidence Dimension | 5-HT3A receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 25.0 nM |
| Comparator Or Baseline | Weaker analog (CHEMBL5286838): IC50 = 120 nM; Optimized analog (CHEMBL4215131): IC50 = 15 nM |
| Quantified Difference | Approximately 5-fold more potent than the 120 nM analog; 1.7-fold less potent than the 15 nM analog |
| Conditions | Human 5-HT3A expressed in HEK293 cells; Fluo-4AM dye based FLIPR assay; 30 min preincubation followed by acetylcholine addition; measurement for 2 min |
Why This Matters
This potency level enables the compound to serve as a reference standard or tool molecule for 5-HT3A pharmacology studies requiring moderate-to-high antagonist activity without the high cost or limited availability of ultra‑potent clinical candidates.
- [1] TargetMine v25r2. Antagonist activity at human 5-HT3A expressed in HEK293 cells. IC50 = 25.0 nM. ChEMBL ID: CHEMBL3902912. Protein Accession: P46098. View Source
- [2] BindingDB. 5-HT3A antagonist IC50 values for aniline derivatives: 15 nM (CHEMBL4215131); 21 nM (CHEMBL3970846); 120 nM (CHEMBL5286838); 840 nM (5-HT3AC inhibition). View Source
